1-(4-METHOXYBENZENESULFONYL)-4-PHENYLPIPERIDINE-4-CARBOXYLIC ACID
Description
1-(4-Methoxybenzenesulfonyl)-4-phenylpiperidine-4-carboxylic acid is a piperidine-based sulfonamide derivative characterized by a methoxy-substituted benzenesulfonyl group at position 1 and a phenyl-carboxylic acid moiety at position 4 of the piperidine ring. Its structural framework is often explored in medicinal chemistry for modulating biological activity, particularly in central nervous system (CNS) or enzyme-targeting applications.
Properties
IUPAC Name |
1-(4-methoxyphenyl)sulfonyl-4-phenylpiperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5S/c1-25-16-7-9-17(10-8-16)26(23,24)20-13-11-19(12-14-20,18(21)22)15-5-3-2-4-6-15/h2-10H,11-14H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTOVPVWUAPUWOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)(C3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-METHOXYBENZENESULFONYL)-4-PHENYLPIPERIDINE-4-CARBOXYLIC ACID typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction.
Attachment of the Methoxybenzenesulfonyl Group: This step involves the sulfonylation of the piperidine ring using 4-methoxybenzenesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-METHOXYBENZENESULFONYL)-4-PHENYLPIPERIDINE-4-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the sulfonyl or carboxylic acid groups.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution Reagents: Nucleophiles such as amines, thiols, and alcohols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfonic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
1-(4-METHOXYBENZENESULFONYL)-4-PHENYLPIPERIDINE-4-CARBOXYLIC ACID has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-METHOXYBENZENESULFONYL)-4-PHENYLPIPERIDINE-4-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-(4-Methylbenzenesulfonyl)-4-phenylpiperidine-4-carboxylic Acid
- Structural Difference : The methoxy group (-OCH₃) in the target compound is replaced with a methyl (-CH₃) group on the benzenesulfonyl moiety .
- Impact on Properties :
- Polarity : The methyl group reduces polarity compared to methoxy, increasing logP (predicted logP: ~2.8 vs. ~2.2 for the methoxy analog).
- Electron Effects : Methoxy is electron-donating via resonance, while methyl is weakly electron-donating via induction. This difference may alter interactions with aromatic stacking or hydrogen-bonding targets.
- Applications : Both compounds are intermediates in synthesizing CNS-active agents, but the methyl analog may exhibit better blood-brain barrier penetration due to higher lipophilicity .
1-((4-(Ethoxycarbonyl)phenyl)sulfonyl)piperidine-4-carboxylic Acid
- Structural Difference : An ethoxycarbonyl (-COOEt) group replaces the methoxy group .
- Impact on Properties :
- Solubility : The ester group increases hydrophobicity (logP ~3.1) but can act as a prodrug moiety, hydrolyzing to the carboxylic acid in vivo.
- Metabolic Stability : Ethoxycarbonyl may slow hydrolysis compared to methoxy, affecting bioavailability.
- Applications : Used in prodrug strategies for sustained release of active carboxylic acid metabolites .
1-(2,6-Dichlorobenzenesulfonyl)piperidine-4-carboxylic Acid
- Structural Difference : Two chlorine atoms at positions 2 and 6 on the benzenesulfonyl group .
- Electron Effects: Electron-withdrawing chlorines increase sulfonamide acidity (pKa ~5.5 vs. ~6.8 for the methoxy analog), enhancing solubility in basic environments.
- Applications : Likely explored for antibacterial or kinase inhibition due to halogen-enhanced target affinity .
1-(3-Cyano-3,3-diphenylpropyl)-4-phenylpiperidine-4-carboxylic Acid Derivatives
- Structural Difference: A 3-cyano-3,3-diphenylpropyl chain replaces the benzenesulfonyl group .
- Bioactivity: Pyridyl esters of this compound (e.g., 3-pyridyl ester dihydrochloride) demonstrated antidiarrheal activity in rodent models (0.1 mg/kg oral dose, 80% efficacy vs. castor oil-induced diarrhea) .
- Applications : Antidiarrheal agents via opioid receptor modulation or ion channel effects .
Data Table: Key Properties of Comparable Compounds
*logP values estimated via XLogP3 or analogous computational tools.
Research Findings and Mechanistic Insights
- Sulfonamide vs. Carboxylic Acid Bioavailability : Carboxylic acid derivatives (e.g., target compound) often exhibit lower oral bioavailability due to ionization at physiological pH. Conversely, ester or amide derivatives (e.g., ’s carboxamide) show enhanced absorption but require enzymatic activation .
- Substituent Effects on Target Binding : Methoxy and methyl groups on the benzenesulfonyl moiety influence π-π stacking in serotonin or dopamine receptor models. Chlorine substituents () enhance binding to ATP pockets in kinases like JAK2 or EGFR .
- Prodrug Strategies : Ethoxycarbonyl and pyridyl ester groups () demonstrate tunable hydrolysis rates, enabling controlled release of active metabolites in the gastrointestinal tract or plasma .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
